3-Isoxazolecarboxamide, 4-amino-5-(4-bromobenzoyl)-N-phenyl-
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Overview
Description
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an amino group, a bromobenzoyl group, and a phenyl group attached to the isoxazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide typically involves the reaction of N-substituted cyanoacetamides with ethyl nitrite (EtONO) in the presence of sodium ethoxide (EtONa). This reaction yields the corresponding sodium salts of hydroxyimino derivatives, which are then transformed into the target compound using known methods . The reaction conditions often require precise control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Purification techniques such as recrystallization and chromatography are used to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2-[(tetra-O-acetyl-β-D-galactopyranosyl)sulfanyl]thiophene
- 4-amino-5-(4-bromobenzoyl)-3-ethyl-2(1H)-pyrimidone
Uniqueness
4-amino-5-(4-bromobenzoyl)-N-phenylisoxazole-3-carboxamide is unique due to its specific structural features, such as the presence of the isoxazole ring and the combination of amino, bromobenzoyl, and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
830326-87-9 |
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Molecular Formula |
C17H12BrN3O3 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-amino-5-(4-bromobenzoyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-8-6-10(7-9-11)15(22)16-13(19)14(21-24-16)17(23)20-12-4-2-1-3-5-12/h1-9H,19H2,(H,20,23) |
InChI Key |
JQBJJDRRYAORQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NOC(=C2N)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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